molecular formula C19H22N2O6S B2643089 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide CAS No. 1005305-10-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide

Cat. No.: B2643089
CAS No.: 1005305-10-1
M. Wt: 406.45
InChI Key: ALTHHTJUMCCBSY-UHFFFAOYSA-N
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Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide” is a chemical compound with a unique structure . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da, and its monoisotopic mass is 453.183460445 Da . The structure of this compound allows for numerous applications.

Scientific Research Applications

Antimicrobial Applications

Research has shown that compounds structurally related to "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethoxybenzamide" exhibit significant antimicrobial activity. For instance, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several strains of fungi. This suggests potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Chemical Synthesis and Material Science

Compounds with a similar structure are also being explored for their utility in chemical synthesis. For example, research by Xu et al. (2018) on Rh(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation highlights the versatility of these compounds in organic synthesis. This method allows for the development of a variety of complex molecules through efficient and selective catalytic processes, showcasing the compound's role in advancing synthetic methodologies (Xu, Zheng, Yang, & Li, 2018).

Molecular Structure and Interaction Studies

Another aspect of research focuses on understanding the molecular structure and interactions of similar compounds. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations. This study provides insights into the influence of intermolecular interactions on molecular geometry, which is crucial for the design and development of new compounds with desired physical and chemical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Novel Therapeutic Agents

Further research is directed towards exploring the therapeutic potential of these compounds. Patel and Dhameliya (2010) synthesized derivatives that exhibited promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents. These studies suggest that such compounds can be developed into effective treatments for various infectious diseases (Patel & Dhameliya, 2010).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-9-13(10-16(12-15)26-2)19(22)20-17-11-14(5-6-18(17)27-3)21-7-4-8-28(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTHHTJUMCCBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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